molecular formula C22H19BrO8 B15028405 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-bromo-3,4,5-trimethoxybenzoate

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-bromo-3,4,5-trimethoxybenzoate

Cat. No.: B15028405
M. Wt: 491.3 g/mol
InChI Key: IHGNSMWYEUIVBP-UHFFFAOYSA-N
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Description

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-bromo-3,4,5-trimethoxybenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure with various substituents, including an acetyl group, a methyl group, and a 2-bromo-3,4,5-trimethoxybenzoate moiety.

Preparation Methods

The synthesis of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-bromo-3,4,5-trimethoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of Substituents: The acetyl and methyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively.

    Coupling with 2-bromo-3,4,5-trimethoxybenzoic Acid: The final step involves the esterification of the chromen-2-one derivative with 2-bromo-3,4,5-trimethoxybenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Chemical Reactions Analysis

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-bromo-3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The bromine atom in the 2-bromo-3,4,5-trimethoxybenzoate moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Scientific Research Applications

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-bromo-3,4,5-trimethoxybenzoate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its coumarin core structure.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Chemical Biology: The compound serves as a probe to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-bromo-3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects. It may also interact with DNA and proteins, causing cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the substituents present on the coumarin core.

Comparison with Similar Compounds

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-bromo-3,4,5-trimethoxybenzoate can be compared with other coumarin derivatives such as:

    7-hydroxy-4-methylcoumarin: Known for its fluorescence properties and used as a fluorescent probe.

    Warfarin: A well-known anticoagulant that inhibits vitamin K epoxide reductase.

    Esculetin: Exhibits antioxidant and anti-inflammatory activities.

    Scopoletin: Known for its antimicrobial and anti-inflammatory properties.

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other coumarin derivatives.

Properties

Molecular Formula

C22H19BrO8

Molecular Weight

491.3 g/mol

IUPAC Name

(8-acetyl-4-methyl-2-oxochromen-7-yl) 2-bromo-3,4,5-trimethoxybenzoate

InChI

InChI=1S/C22H19BrO8/c1-10-8-16(25)31-19-12(10)6-7-14(17(19)11(2)24)30-22(26)13-9-15(27-3)20(28-4)21(29-5)18(13)23/h6-9H,1-5H3

InChI Key

IHGNSMWYEUIVBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=CC(=C(C(=C3Br)OC)OC)OC

Origin of Product

United States

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